![molecular formula C11H15N5O4 B1605886 Homoadenosine CAS No. 22415-88-9](/img/structure/B1605886.png)
Homoadenosine
Overview
Description
Homoadenosine is a purine nucleoside analog . It has a molecular formula of C11H15N5O4 and a molecular weight of 281.27 . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and induction of apoptosis .
Synthesis Analysis
A highly stereoselective synthesis of l-2-deoxy-β-ribo-hexopyranosyl nucleosides from 6-chloropurine and Boc-protected pyranone has been developed . This approach relies on the iterative application of a palladium-catalyzed N-glycosylation, diastereoselective reduction, and reductive 1,3-transposition . This strategy is amenable to prepare various natural and unnatural hexopyranosyl nucleosides analogues .
Scientific Research Applications
1. Synthesis and Binding Studies
Homoadenosine has been studied for its chemical properties and interactions. Miles et al. (2002) synthesized homoadenosine derivatives and observed their weak binding to S-adenosyl-L-homocysteine hydrolase. This study contributes to understanding the chemical behavior of homoadenosine and its potential applications in biochemical research (Miles et al., 2002).
2. Transcriptome-wide Mapping and Methylation
Li et al. (2016) explored the prevalence of N(1)-Methyladenosine (m(1)A) in human mRNA and developed the m(1)A-ID-seq technique for transcriptome-wide m(1)A profiling. This research highlights the dynamic and reversible nature of m(1)A methylation in mRNA, which is significant for understanding RNA modifications and their biological implications (Li et al., 2016).
3. Antiviral Activity
Yang and Schneller (2005) conducted a study on 5'-homoaristeromycin, which showed potent antiviral activity against various orthopox viruses. In comparison, 5'-homoadenosine, synthesized by a new route, was found to be inactive. This research contributes to the field of antiviral drug development and the understanding of homoadenosine's role in this context (Yang & Schneller, 2005).
4. Electronic Structure of DNA
The electronic properties of 8-oxoG, a common form of oxidative DNA damage, were studied by Markus et al. (2009). They found that 8-oxoG has special electronic properties compared to regular bases, which could be important for understanding damage recognition by DNA repair machinery. This research sheds light on how homoadenosine derivatives might interact with DNA and influence its stability and repair mechanisms (Markus et al., 2009).
5. mRNA Stability and Translation
Huang et al. (2018) reported that N6-methyladenosine (m6A) modifications in eukaryotic messenger RNAs are interpreted by specific proteins to regulate mRNA fate. This study contributes to the understanding of RNA modifications and their effects on gene expression, which could be relevant to research involving homoadenosine and its derivatives (Huang et al., 2018).
Mechanism of Action
Homoadenosine acts by depressing the SA & AV nodal activity and antagonizing cAMP-mediated catecholamine stimulation of ventricular muscle . It is a direct agonist at specific cell membrane receptors (A1 & A2). The A1 receptor is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue .
Safety and Hazards
properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(20-11)1-2-17/h3-5,7-8,11,17-19H,1-2H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWULFMZMWUAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945076 | |
Record name | 9-(5-Deoxyhexofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homoadenosine | |
CAS RN |
22415-88-9 | |
Record name | Homoadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(5-Deoxyhexofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.